- Synthesis of a Library of Iridium-Containing Dinuclear Complexes with Bridging PNNN and PNNP Ligands (BL), [LM(μ-BL)M'L']BF4. 1. Specific Synthesis of Isomeric Heterodinuclear Complexes with Switched Metal ArrangementsOrganometallics, 2006, 25(6), 1344-1358,
Cas no 92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)

92288-93-2 structure
Nome del prodotto:Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
Numero CAS:92288-93-2
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD08056636
CID:998330
PubChem ID:12171345
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate
- ethyl 2,4-dioxo-4-pyridin-2-ylbutanoate
- 2,4-dioxo-4-pyridin-2-yl-butyric acid ethyl ester
- 4-(2-pyridyl)-2
- 4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
- 4-dioxobutanoic acid ethyl ester
- ethyl 4-(2-pyridyl)-2,4-dioxobutanoate
- ethyl 4-(pyridin-2-yl)-2,4-dioxobutyrate
- ethyldioxopyridinylbutanoate
- 2-Pyridinebutyric acid, α,γ-dioxo-, ethyl ester (7CI)
- Ethyl α,γ-dioxo-2-pyridinebutanoate
- DTXSID20479133
- 4-(2-Pyridyl)-2,4-dioxo butanoic acid ethyl ester
- J-520673
- W17769
- ethyl 4-(2-pyridyl)-2,4-dioxobutyrate
- DA-34381
- ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, AldrichCPR
- MFCD08056636
- ethyl 4-(2-pyridyl)-2, 4-dioxobutanoate
- SY027450
- AKOS000210401
- 5Z-0610
- ethyl 2,4-dioxo-4-(2-pyridyl)butanoate
- FBIPIHMTJUPZJB-UHFFFAOYSA-N
- SCHEMBL1065225
- 92288-93-2
- Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate
-
- MDL: MFCD08056636
- Inchi: 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3
- Chiave InChI: FBIPIHMTJUPZJB-UHFFFAOYSA-N
- Sorrisi: O=C(C(CC(C1C=CC=CN=1)=O)=O)OCC
Proprietà calcolate
- Massa esatta: 221.06900
- Massa monoisotopica: 221.06880783g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 6
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.3Ų
- XLogP3: 1.1
Proprietà sperimentali
- Punto di fusione: 70-72°
- PSA: 73.33000
- LogP: 0.78660
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173494-5g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 5g |
$400 | 2022-03-01 | |
abcr | AB257951-10 g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 10 g |
€786.50 | 2023-07-20 | |
Apollo Scientific | OR470834-25g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 25g |
£940.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D293416-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 95% | 5g |
$825 | 2024-07-20 | |
abcr | AB257951-10g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 10g |
€786.50 | 2025-02-20 | |
Chemenu | CM173494-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | 95% | 1g |
$123 | 2022-03-01 | |
Apollo Scientific | OR470834-1g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 1g |
£124.00 | 2025-02-20 | ||
Apollo Scientific | OR470834-5g |
Ethyl 2,4-Dioxo-4-(2-pyridyl)butanoate |
92288-93-2 | 5g |
£370.00 | 2025-02-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044960-1g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate |
92288-93-2 | >95% | 1g |
2453.0CNY | 2021-07-06 | |
abcr | AB257951-25 g |
Ethyl 2,4-dioxo-4-(2-pyridinyl)butanoate, 95%; . |
92288-93-2 | 95% | 25 g |
€1,169.90 | 2023-07-20 |
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; rt; 18 h, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, rt
1.2 0 °C; 18 h, rt
1.2 0 °C; 18 h, rt
Riferimento
- ATF6 inhibitors and uses thereof as therapeutic agents for treatment of viral infections, neurodegenerative diseases, vascular diseases, or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Ethanol ; 20 h, rt
Riferimento
- DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral LeishmaniasisJournal of Medicinal Chemistry, 2021, 64(21), 16159-16176,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Novel pyrazole acid derivatives, process for their preparation, their use as drugs, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of pyrazole derivatives as antiplatelet aggregation agents for the treatment of ischemic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of pyrazole carboxamide derivatives as platelet aggregation inhibitors for treatment of ischemia, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Ethanol ; 14 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitorsActa Pharmaceutica Sinica B, 2020, 10(3), 512-528,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 20 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase InhibitorsACS Medicinal Chemistry Letters, 2012, 3(8), 678-682,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; overnight, 0 °C → rt
Riferimento
- Improved replicon cellular activity of non-nucleoside allosteric inhibitors of HCV NS5B polymerase: From benzimidazole to indole scaffoldsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 4987-4993,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 2 h, 50 °C
Riferimento
- Five-membered heterocyclic amides WNT pathway inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Heteroaromatic bicyclic compound and application antiviral agent for treating RSV, China, , ,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Preparation of 1-(3-pyridyl or 3-pyridazinyl)-5-heterocyclylpyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt → 50 °C
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
1.2 Solvents: Toluene ; 50 °C; 15 min, reflux
1.3 Solvents: Ethanol ; reflux
Riferimento
- Rational design of 2-pyrrolinones as inhibitors of HIV-1 integraseBioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6724-6727,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; -78 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of pyrrolopyrazolones as modulators of FPR1 and methods of using the same, World Intellectual Property Organization, , ,
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Raw materials
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Preparation Products
Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate Letteratura correlata
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
5. Book reviews
92288-93-2 (Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate) Prodotti correlati
- 2640965-16-6(methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate)
- 1803580-64-4(5-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid)
- 1872902-73-2(3-[(1-Methoxypropan-2-yl)oxy]pyridin-4-amine)
- 1234955-92-0(N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-2-ethoxy-5-methylbenzene-1-sulfonamide)
- 1796970-87-0(4-ethoxy-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)-3,5-dimethylbenzene-1-sulfonamide)
- 172483-72-6((4-iodophenyl)(phenyl)methanol)
- 1353999-80-0(N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide)
- 505083-04-5([3-fluoro-4-(methoxycarbonyl)phenyl]boronic acid)
- 1152667-07-6(1-methyl-3-(naphthalen-1-yl)-1H-pyrazol-5-amine)
- 3378-81-2(N-tert-Butylbenzylamine Hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92288-93-2)Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate

Purezza:99%/99%/99%/99%
Quantità:1g/5g/10g/25g
Prezzo ($):201.0/390.0/466.0/693.0